REACTION_CXSMILES
|
[C:1]([O-:4])([O-])=[O:2].[K+].[K+].[OH-].[K+].Cl[CH2:10][C:11]1[CH:12]=[C:13](C(=O)C)[CH:14]=[CH:15][C:16]=1[O:17][CH3:18].S(=O)(=O)(O)[OH:23]>O.O1CCOCC1.OS([O-])=O.[Na+]>[OH:23][CH2:10][C:11]1[CH:12]=[C:13]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[C:1]([OH:4])=[O:2] |f:0.1.2,3.4,9.10|
|
Name
|
|
Quantity
|
2.98 g
|
Type
|
reactant
|
Smiles
|
ClCC=1C=C(C=CC1OC)C(C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
OS(=O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The resulting suspension is stirred 2 h at rt and 2 h at 70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the undesired solid formed
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
rinsed with little water
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
TEMPERATURE
|
Details
|
Under cooling of the suspension in an ice bath
|
Type
|
CUSTOM
|
Details
|
The aqueous phase thus obtained
|
Type
|
EXTRACTION
|
Details
|
is extracted four times with AcOEt
|
Type
|
WASH
|
Details
|
The combined organic phase is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=C(C(=O)O)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |